molecular formula C14H9NO2 B6377555 6-(4-Cyanophenyl)-2-formylphenol CAS No. 769971-98-4

6-(4-Cyanophenyl)-2-formylphenol

Cat. No.: B6377555
CAS No.: 769971-98-4
M. Wt: 223.23 g/mol
InChI Key: SWLRJCUYKRFSKO-UHFFFAOYSA-N
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Description

6-(4-Cyanophenyl)-2-formylphenol is an aromatic compound featuring a phenol backbone substituted with a formyl group (-CHO) at the 2-position and a 4-cyanophenyl moiety at the 6-position.

Properties

IUPAC Name

4-(3-formyl-2-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-7,9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLRJCUYKRFSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)C#N)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685045
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769971-98-4
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyanophenyl)-2-formylphenol typically involves the reaction of 4-cyanobenzaldehyde with phenol under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 6-(4-Cyanophenyl)-2-formylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyanophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The cyanophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: 6-(4-Carboxyphenyl)-2-formylphenol.

    Reduction: 6-(4-Aminophenyl)-2-formylphenol.

    Substitution: 6-(4-Cyanophenyl)-2-formylphenyl esters.

Scientific Research Applications

6-(4-Cyanophenyl)-2-formylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 6-(4-Cyanophenyl)-2-formylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Isomerism: Para vs. Meta-Cyanophenyl Substitution

A critical comparison involves 6-(3-cyanophenyl)-2-formylphenol (meta-substituted isomer). Evidence indicates that the position of the cyano group significantly impacts biological activity:

  • HIV-1 RNase H/IN Inhibition: In a study of dual-acting inhibitors, para-substituted analogs (e.g., compound 83 with 4-cyanophenyl) exhibited balanced inhibition of RNase H and integrase (IN), with IC50 values of 1.77 µM and 1.18 µM, respectively. In contrast, meta-substituted analogs (e.g., compound 80 with 3-cyanophenyl) showed reduced dual inhibition but higher selectivity for RNase H .
  • Meta-substitution may disrupt this electronic profile, reducing binding affinity .
Compound Substituent Position IC50 RNase H (µM) IC50 IN (µM) Selectivity (RNase H/IN Ratio)
6-(4-Cyanophenyl)-2-formylphenol analog (compound 83) Para 1.77 1.18 ~1.5
6-(3-Cyanophenyl)-2-formylphenol analog (compound 80) Meta Reduced activity Reduced activity Higher selectivity

Data adapted from

Substituent Effects: Cyanophenyl vs. Fluorophenyl

6-(2-Fluorophenyl)-2-formylphenol replaces the 4-cyanophenyl group with a 2-fluorophenyl moiety. Key differences include:

  • The ortho-fluorine substitution may introduce steric hindrance, affecting molecular conformation .
Property 6-(4-Cyanophenyl)-2-formylphenol 6-(2-Fluorophenyl)-2-formylphenol
Molecular Formula C14H9NO2 (estimated) C13H9FO2
Molecular Weight ~239.24 g/mol (estimated) 216.21 g/mol
Key Substituent -CN (para) -F (ortho)
Electron Effect Strongly withdrawing Moderately withdrawing

Data from and estimated calculations

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